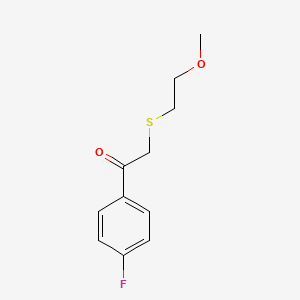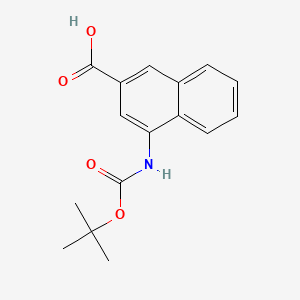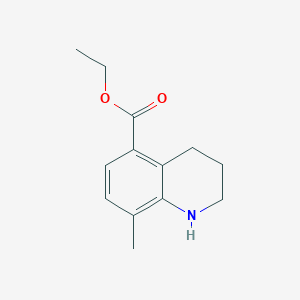
Ethyl 1,2,3,4-tetrahydro-8-methyl-5-quinolinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1,2,3,4-tetrahydro-8-methyl-5-quinolinecarboxylate is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in the development of various therapeutic agents. This compound features a quinoline core structure, which is a nitrogen-containing aromatic ring system, and is substituted with an ethyl ester group at the carboxylate position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1,2,3,4-tetrahydro-8-methyl-5-quinolinecarboxylate can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and a ketone as starting materials. The reaction is carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The resulting product is then esterified with ethanol to form the ethyl ester derivative.
Another method involves the Pfitzinger reaction, where isatin is reacted with an aldehyde in the presence of a base, followed by cyclization and esterification steps to yield the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time. Purification steps such as recrystallization and chromatography are employed to isolate the final product.
化学反応の分析
Types of Reactions
Ethyl 1,2,3,4-tetrahydro-8-methyl-5-quinolinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reaction and conditions used.
科学的研究の応用
Ethyl 1,2,3,4-tetrahydro-8-methyl-5-quinolinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Ethyl 1,2,3,4-tetrahydro-8-methyl-5-quinolinecarboxylate involves its interaction with specific molecular targets and pathways. The quinoline core structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
類似化合物との比較
Ethyl 1,2,3,4-tetrahydro-8-methyl-5-quinolinecarboxylate can be compared with other similar compounds, such as:
Quinoline: The parent compound with a simpler structure and similar biological activities.
Isoquinoline: A structural isomer with different substitution patterns and biological properties.
Tetrahydroquinoline: A reduced form of quinoline with distinct chemical reactivity and applications.
特性
CAS番号 |
118128-80-6 |
|---|---|
分子式 |
C13H17NO2 |
分子量 |
219.28 g/mol |
IUPAC名 |
ethyl 8-methyl-1,2,3,4-tetrahydroquinoline-5-carboxylate |
InChI |
InChI=1S/C13H17NO2/c1-3-16-13(15)11-7-6-9(2)12-10(11)5-4-8-14-12/h6-7,14H,3-5,8H2,1-2H3 |
InChIキー |
AFKSLVZSIBSQFM-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C2CCCNC2=C(C=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![n4,n4-Dipropylbenzo[c][1,2,5]oxadiazole-4,7-diamine](/img/structure/B13539453.png)
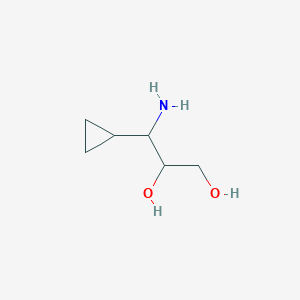
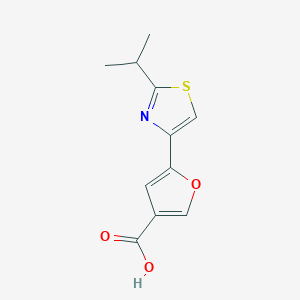
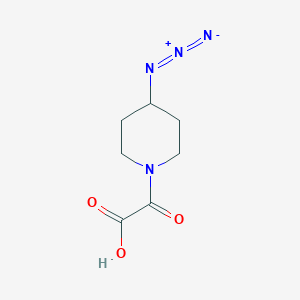
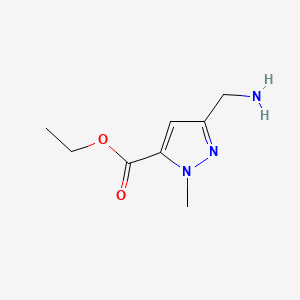
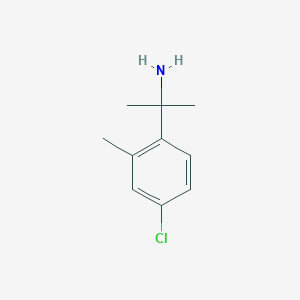

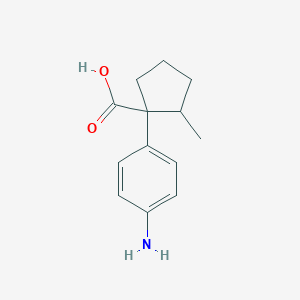
![(2,2-Difluorospiro[2.2]pentan-1-yl)methanamine](/img/structure/B13539499.png)
![rac-tert-butyl 4-[(1R,2R)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]piperidine-1-carboxylate](/img/structure/B13539501.png)
